1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione - 1326840-24-7

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Catalog Number: EVT-2505490
CAS Number: 1326840-24-7
Molecular Formula: C19H12ClFN2O2S
Molecular Weight: 386.83
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound serves as a key intermediate in the synthesis of various 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones. The synthesis involves a 1,1’-carbonyldiimidazole promoted reaction with benzohydrazide, followed by cyclization and hydrolysis. []

    Relevance: This compound shares the core thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure with the target compound, 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. The key difference lies in the substitution pattern. While the target compound features a 3-(2-fluorophenyl) and a 1-(3-chlorobenzyl) substituent, this related compound has a 5-methyl and a 6-(5-phenyl-1,3,4-oxadiazol-2-yl) substituent. The synthesis of the target compound could potentially be achieved by modifying the synthetic route used for this compound, adjusting the starting materials and reaction conditions to accommodate the desired substitutions. []

1-Alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This group of compounds represents a series of derivatives where an alkyl group is introduced at the N1 position of the core thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure. The alkylation is achieved by reacting the parent compound, 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione, with various alkylating agents like benzyl chlorides, chloroacetamides, and 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. [] Some compounds in this series show antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis. []

    Relevance: This group of compounds holds structural similarities with 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione. Both share the core thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure and possess variations in substituents. The presence of various alkyl groups at the N1 position in this series, including benzyl groups, highlights the potential for introducing a 3-chlorobenzyl group at the N1 position of the target compound. This suggests that the target compound could potentially be synthesized by adapting the alkylation strategy used for this group, utilizing a suitable 3-chlorobenzyl halide as the alkylating agent. []

2-[5-Methyl-2,4-dioxo-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl]-N-arylacetamides

  • Relevance: These compounds, although structurally similar to 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, differ in their substitution patterns. Specifically, the presence of an acetamide linker at the N1 position distinguishes them from the target compound, which has a direct benzyl linkage. This difference in the linker group could influence the biological activity and physicochemical properties of these compounds compared to the target compound. []

1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: These compounds are derivatives of 5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3,d]pyrimidine-2,4(1H,3H)-dione formed by alkylation with 5-(chloromethyl)-3-aryl-1,2,4-oxadiazoles. [] These compounds show antimicrobial activity, particularly against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, with potencies comparable to Metronidazole and Streptomycin. []

    Relevance: This series, while possessing the core thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione structure like 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, diverges significantly in their substitutions. The presence of a 1,2,4-oxadiazole linker and additional aryl and oxadiazole substituents highlights the structural diversity within this class of compounds. These variations can significantly impact their pharmacological profiles compared to the target compound. []

5-Methyl-6-(2-Methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione

    Compound Description: This specific thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative has a 5-methyl and a 6-(2-methyl-1,3-thiazol-4-yl) substituent. [] It exhibits promising antimicrobial activity, particularly against Staphylococcus aureus. Furthermore, it demonstrates moderate activity against Pseudomonas aeruginosa and the fungal species Candida albicans. Notably, its potency against Staphylococcus aureus surpasses that of the reference drugs Metronidazole and Streptomycin. []

1-Alkyl-5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-diones

    Compound Description: This series represents a group of derivatives where different alkyl groups are substituted at the N1 position of 5-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-phenylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione. [] Although these N1-alkylated derivatives demonstrate antimicrobial activity, their potency is generally lower than the unsubstituted parent compound. Interestingly, the derivative with a 4-methylbenzyl substituent at the N1 position exhibits the highest activity among the alkylated derivatives, showing efficacy against both Staphylococcus aureus and Candida albicans. []

3-[(2-Methoxyphenyl)piperazinyl]ethyl substituted thieno[3,4-d]pyrimidine-2,4-diones, thieno[3,2-d]pyrimidine-2,4-diones, and thieno[2,3-d]pyrimidine-2,4-diones

    Compound Description: These series encompass three different thienopyrimidine-2,4-dione isomer frameworks (thieno[3,4-d]-, thieno[3,2-d]-, and thieno[2,3-d]-) all substituted with a [(2-methoxyphenyl)piperazinyl]ethyl moiety at the N3 position and a hydrogen at the N1 position. [] These compounds demonstrated significant antihypertensive activity when tested in spontaneously hypertensive rats (SHR). []

    Relevance: These series, despite sharing the core pyrimidine-2,4-dione motif with 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, differ significantly in their overall structures. The presence of a completely different substituent at the N3 position and the exploration of different thiophene ring fusion positions in these series underscore the diverse structural possibilities within this class and their potential to interact with various biological targets. This suggests that while these compounds and the target compound share a common pharmacophore, their pharmacological profiles might be distinct due to these structural variations. []

3-[4-((3aR,9bR)-cis-9-Methoxy-1,2,3,3a,4,9b-hexahydro-[1]-benzopyrano[3,4-c]pyrrol-2-yl)butyl]-8-phenyl-pyrazino[2',3':4,5] thieno-[3,2-d]pyrimidine-2,4(1H,3H)-dione (Fiduxosin)

    Compound Description: Fiduxosin is a drug candidate developed for the treatment of benign prostatic hyperplasia (BPH). It exhibits a high affinity for α1A- and α1D-adrenoceptors while showing lower affinity for α1B-adrenoceptors. This selectivity profile makes it potentially useful for BPH treatment by targeting the lower urinary tract while minimizing cardiovascular side effects. []

    Relevance: While Fiduxosin and 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione share the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core, their structures diverge considerably. Fiduxosin incorporates a pyrazino ring fused to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core and a bulky substituent at the 3-position, significantly differentiating it from the target compound. This structural dissimilarity highlights the versatility of the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione scaffold for developing compounds with different pharmacological activities. []

3-[2-((3aR,9bR)-cis-6-Methoxy-2,3,3a,4,5,9b,hexahydro-[1H]-benz[e]isoindol-2-yl)ethyl]pyrido[3',4':4,5]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione (A-131701)

    Compound Description: Similar to Fiduxosin, A-131701 is also a drug candidate investigated for the treatment of BPH. It demonstrates selectivity for α1A- and α1D-adrenoceptors over α1B-adrenoceptors. Preclinical studies suggest that A-131701 effectively blocks prostatic α1-adrenoceptors for extended periods with minimal impact on blood pressure. This selectivity profile indicates its potential as a treatment for BPH with reduced cardiovascular side effects. [, , ]

    Relevance: Although A-131701 shares the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core with 1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, their structures differ considerably. A-131701 features a pyrido ring fused to the thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione core and a large substituent at the 3-position, distinguishing it from the target compound. These structural differences suggest that while both compounds share a common structural motif, their interactions with biological targets and their pharmacological properties could be distinct. [, , ]

Properties

CAS Number

1326840-24-7

Product Name

1-(3-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

Molecular Formula

C19H12ClFN2O2S

Molecular Weight

386.83

InChI

InChI=1S/C19H12ClFN2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2

InChI Key

BEASAQDIMIFXPG-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)Cl)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.